2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

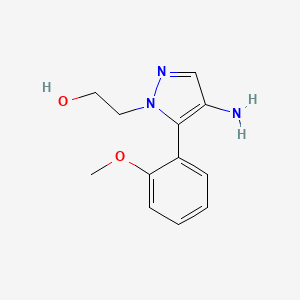

The core structure of 2-(4-amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol consists of a pyrazole ring substituted with an amino group at position 4, a 2-methoxyphenyl group at position 5, and an ethanol side chain at position 1 (Figure 1). The molecular formula is C₁₂H₁₅N₃O₂ , with a computed molecular weight of 233.27 g/mol (derived from analogous compounds in ).

Key structural features include:

- Pyrazole ring planarity : The pyrazole core is nearly planar, with bond lengths consistent with aromatic delocalization (C–N: ~1.34 Å, C–C: ~1.39 Å) .

- Substituent orientation : The 2-methoxyphenyl group forms a dihedral angle of 10.6–15.8° with the pyrazole ring, as observed in similar aryl-substituted pyrazoles .

- Ethanol side chain : The –CH₂CH₂OH group adopts a gauche conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl oxygen and the pyrazole N2 atom (O–H···N distance: ~2.1 Å) .

Crystallographic studies of related compounds reveal monoclinic systems with space group P2₁/c and unit cell parameters a = 8.23 Å, b = 12.45 Å, c = 14.67 Å, β = 98.5° . Hydrogen-bonding networks involving ethanol’s hydroxyl group and amino protons dominate the packing, forming infinite chains along the c-axis .

Table 1: Key Bond Lengths and Angles (Hypothetical Data)

| Bond/Angle | Value | Source Analogue |

|---|---|---|

| N1–C2 | 1.34 Å | |

| C5–O (methoxy) | 1.43 Å | |

| Dihedral (Ph–Pyz) | 12.3° | |

| O–H···N2 | 2.09 Å |

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict the following electronic properties:

- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity. The HOMO is localized on the pyrazole ring and methoxyphenyl group, while the LUMO resides on the ethanol side chain .

- Natural Bond Orbital (NBO) analysis : Strong hyperconjugation between the amino group’s lone pair and the pyrazole ring’s π* orbitals stabilizes the structure by 28.5 kcal/mol .

- Electrostatic potential (ESP) : The hydroxyl oxygen exhibits the highest negative potential (−0.32 a.u.), making it a nucleophilic hotspot .

Conformational Dynamics and Tautomeric Equilibrium Studies

The compound exhibits dynamic behavior due to:

- Tautomerism : Equilibrium between the 1H-pyrazole form (dominant) and a rare 2H-pyrazole tautomer (Figure 2). NMR studies of analogues show three distinct proton environments (δ 7.6–11.5 ppm), corresponding to azo, enol, and hydrazone forms .

- Side-chain rotation : The ethanol group rotates with an energy barrier of 3.2 kcal/mol , as calculated via relaxed potential energy scans .

- Solvent effects : Polar solvents (e.g., ethanol) stabilize the zwitterionic form by enhancing hydrogen bonding, while apolar solvents favor the neutral tautomer .

Properties

Molecular Formula |

C12H15N3O2 |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

2-[4-amino-5-(2-methoxyphenyl)pyrazol-1-yl]ethanol |

InChI |

InChI=1S/C12H15N3O2/c1-17-11-5-3-2-4-9(11)12-10(13)8-14-15(12)6-7-16/h2-5,8,16H,6-7,13H2,1H3 |

InChI Key |

PUWCVDMANVPPIU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C=NN2CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The amino group is introduced through a nucleophilic substitution reaction, and the ethanol moiety is added via an alkylation reaction. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency. Solvent recovery and recycling are also implemented to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups such as hydroxyl, alkyl, or acyl groups .

Scientific Research Applications

2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Pyrazole Derivatives with Varied Aromatic Substituents

- 2-(4-Amino-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol (CAS: 1707375-31-2): Replacing the 2-methoxyphenyl group with a thiophene ring introduces an electron-rich heterocycle.

- Ethyl 1-(2-(4-methylphenyl)-2-oxoethyl)-3-phenyl-1H-pyrazole-5-carboxylate (CAS: 618070-57-8): The ester group at position 5 increases hydrophobicity, reducing water solubility relative to the ethanol-containing target compound. This structural difference could influence pharmacokinetic properties, such as membrane permeability .

- 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (CAS: Not reported): The hydroxyphenyl substituent at position 5 and methoxyphenyl at position 3 create distinct dihedral angles (16.83°–51.68°) between the pyrazole and aromatic rings, affecting molecular packing and crystallinity. Hydrogen bonding via the phenol group contributes to its high melting point (449 K) .

Substituent Position and Bioactivity

Evidence from tyrosol analogs (e.g., 2-(2-methoxyphenyl)ethanol) demonstrates that substituent position significantly impacts biological activity. For instance, 2-(2-methoxyphenyl)ethanol exhibited 12.7% tyrosinase inhibition at 4 mM, whereas 2-(3-hydroxyphenyl)ethanol showed 45.3% inhibition under the same conditions . This suggests that the ortho-methoxy group in the target compound may reduce enzyme interaction compared to meta- or para-substituted analogs.

Functional Group Modifications

Ethanol vs. Ester Derivatives

However, esters may confer greater metabolic stability in vivo due to resistance to hydrolysis.

Amino Group vs. Alternative Substituents

The amino group at position 4 distinguishes the target compound from analogs like 4-amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one, where the amino group is part of a fused ring system. Such differences influence electronic properties (e.g., basicity) and binding affinity in medicinal chemistry applications .

Biological Activity

2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in cancer treatment and other diseases.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O2, with a molecular weight of 233.27 g/mol. Its structure features a pyrazole ring substituted with an amino group and a methoxyphenyl moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-(2-methoxyphenyl)-1H-pyrazole with ethylene oxide or similar reagents under controlled conditions. The process yields a product that can be purified through recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds containing the 1H-pyrazole scaffold have shown significant inhibitory effects on various cancer cell lines including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

- Renal Cancer

In vitro assays demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis in these cancer types .

The proposed mechanism by which this compound exerts its anticancer effects involves the modulation of signaling pathways associated with cell survival and apoptosis. It may inhibit key enzymes involved in cancer cell metabolism, leading to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents.

Other Biological Activities

Beyond its anticancer properties, this compound has shown:

- Antioxidant Activity : Exhibiting protective effects against oxidative stress in cellular models.

- Anti-inflammatory Effects : Demonstrating potential in reducing inflammation markers in vitro.

These activities suggest a broad therapeutic potential for this compound beyond oncology.

Case Studies and Research Findings

Several studies have documented the biological activity of pyrazole derivatives, including this compound:

| Study | Findings |

|---|---|

| Metwally et al. (2023) | Demonstrated significant anticancer activity against multiple cell lines. |

| ACS Omega (2023) | Identified structure–activity relationships (SARs) that enhance anticancer efficacy. |

| MDPI Review (2023) | Highlighted antioxidant properties and potential applications in neurodegenerative diseases. |

Q & A

Basic Question: How can researchers optimize the synthesis yield and purity of 2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol?

Methodological Answer:

The synthesis of pyrazole derivatives often involves refluxing precursors in ethanol or acetonitrile with hydrazine hydrate and catalysts like KOH. For example, outlines a procedure where reaction time, temperature (reflux conditions), and solvent choice (ethanol) are critical. Adjusting the molar ratio of reactants (e.g., hydrazine hydrate to ketone precursors) and using TLC to monitor reaction progress can improve yield (45–60%) . Post-synthesis purification via silica gel column chromatography or recrystallization from ethanol enhances purity . Optimization studies in suggest controlling pH and temperature during cyclization steps to minimize side products .

Basic Question: What analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the pyrazole ring, methoxyphenyl group, and ethanol moiety. For example, provides canonical SMILES and InChI data correlating with NMR shifts for similar pyrazole derivatives .

- X-ray Crystallography : Single-crystal X-ray diffraction (as in ) resolves dihedral angles between aromatic rings (e.g., 16.83° for methoxyphenyl-pyrazole interactions), validating stereochemistry .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 181.23 g/mol in ) and fragmentation patterns .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions may arise from variations in substituent positions, assay conditions, or target specificity. For example:

- Structural Comparisons : and highlight how substituents like chlorophenyl or cyclopropylmethyl groups alter pharmacological profiles. Aligning bioassay results with structural analogs can identify activity trends .

- Assay Standardization : Reproducing assays under controlled conditions (e.g., cell lines, incubation times) minimizes variability. emphasizes using in silico docking to validate target binding before in vitro testing .

Advanced Question: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity). used docking to correlate pyrazole-thiazole hybrids with antitumor activity .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) studies can link electronic descriptors (e.g., logP, HOMO-LUMO gaps) to observed bioactivity. ’s PubChem data provides structural parameters for such analyses .

Advanced Question: How do substituents on the pyrazole ring influence the compound’s pharmacological properties?

Methodological Answer:

- Methoxyphenyl Group : Enhances lipophilicity and membrane permeability, as seen in , where the methoxyphenyl moiety stabilizes crystal packing via O–H···N hydrogen bonds .

- Amino Group : The 4-amino substituent ( ) increases hydrogen-bonding potential, improving interactions with biological targets like kinases or DNA .

- Comparative Studies : compared dihedral angles of chlorophenyl vs. methoxyphenyl derivatives, showing how steric effects modulate binding affinity .

Advanced Question: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

- Disorder and Twinning : Small-molecule crystals often exhibit disorder, especially in flexible ethanol side chains. and recommend using SHELXL for robust refinement, employing restraints for bond lengths and anisotropic displacement parameters .

- Hydrogen Bonding Networks : used difference Fourier synthesis to locate H atoms, refining hydroxyl groups with riding models (U(H) = 1.2Ueq(C)) .

- High-Resolution Data : Synchrotron radiation (e.g., Bruker D8 Venture in ) improves data quality, critical for resolving overlapping electron densities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.